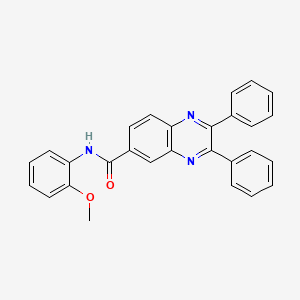![molecular formula C13H19NO4S B5236029 N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine (MTSG) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSG is a sulfonamide derivative that has been synthesized and studied extensively for its unique properties and potential benefits.
Wirkmechanismus
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, leading to reduced inflammation and tumor growth. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, leading to reduced inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to reduced tumor growth. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi, making it a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity and yield. This compound also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine. One potential area of research is the development of this compound as a therapeutic agent for various diseases, including inflammation and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a diagnostic tool. Further optimization of the synthesis method for this compound may also be necessary to improve its yield and purity. Finally, the development of new derivatives of this compound may lead to compounds with improved biological activity and therapeutic potential.
Synthesemethoden
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine can be synthesized through a multistep process involving the reaction of glycine with a sulfonyl chloride derivative. The resulting product is then subjected to methylation to yield the final product, this compound. This synthesis method has been optimized and improved over time to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine has been studied extensively for its potential application in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
2-[methyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8-6-9(2)11(4)13(10(8)3)19(17,18)14(5)7-12(15)16/h6H,7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMNFIWLQXCHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)CC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
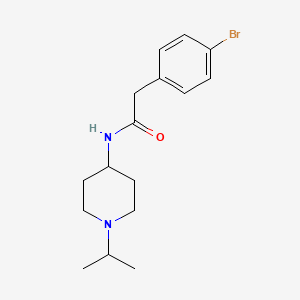

![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)

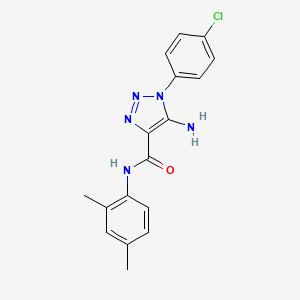
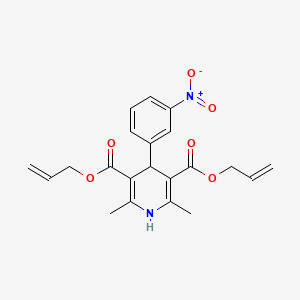
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)
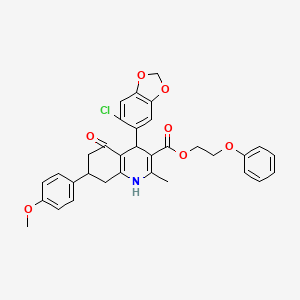
![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
